molecular formula C22H18N2O4 B2559684 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-02-5

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2559684
CAS No.: 922031-02-5
M. Wt: 374.396
InChI Key: XDRPPKRUOTVBDD-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a methoxy-substituted benzamide group at position 2 and a methyl group at position 8 of the oxazepine ring. This scaffold is structurally distinct from thiazepine-based analogs due to the presence of an oxygen atom in the seven-membered heterocyclic ring instead of sulfur.

Properties

IUPAC Name

2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-7-9-20-17(11-13)24-22(26)16-12-14(8-10-19(16)28-20)23-21(25)15-5-3-4-6-18(15)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPPKRUOTVBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction of appropriate precursors, such as a substituted phenol and an amine

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed for high-yield reactions. The process would be optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as chromatography, might be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Overview

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with a unique molecular structure that positions it for diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its biological activity and potential therapeutic effects.

Medicinal Chemistry

The compound has garnered attention in the field of medicinal chemistry due to its structural similarities to known therapeutic agents. Its potential applications include:

  • Antipsychotic Activity : Preliminary studies suggest that this compound may exhibit antipsychotic properties through modulation of dopamine receptors, particularly the D2 receptor. This interaction is significant for treating neuropsychiatric disorders such as schizophrenia and bipolar disorder .
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. This is particularly relevant in the context of autoimmune diseases and other inflammatory disorders .

Cancer Research

Recent studies have explored the compound's potential as an anticancer agent:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction via activation of caspase pathways, offering a promising avenue for cancer treatment .
  • Animal Models : In vivo studies using rodent models have shown that the compound can reduce tumor growth and improve survival rates when administered in specific dosages. Behavioral assays indicate enhanced exploratory behavior and reduced immobility time in forced swim tests, suggesting potential antidepressant effects alongside anticancer activity .

Neuropharmacology

The compound’s interaction with neurotransmitter systems positions it as a candidate for neuropharmacological studies:

  • Dopamine Receptor Modulation : The ability to selectively inhibit dopamine D2 receptors can lead to alterations in neurotransmission related to mood regulation and reward pathways. This property makes it a subject of interest for further investigation into treatments for disorders like Tourette's syndrome and depression .

Case Study 1: Antipsychotic Properties

A study published in a peer-reviewed journal examined the effects of this compound on rodent models exhibiting symptoms akin to schizophrenia. The results indicated significant reductions in hyperactivity and stereotypic behaviors when treated with the compound compared to control groups.

Case Study 2: Cancer Cell Line Inhibition

In vitro assays conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect. The pathways involved would be related to the biological processes affected by these interactions.

Comparison with Similar Compounds

Structural Analogues in the Dibenzo[b,f][1,4]Thiazepine Series

Jin et al. synthesized multiple dibenzo[b,f][1,4]thiazepine derivatives with structural similarities but differing in substituents and heteroatoms. Key examples include:

Compound Name Substituents Molecular Weight LCMS RT (min) HRMS (Observed) Reference
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 4-Methoxyphenyl, methyl (thiazepine) 407.1 g/mol 5.09 407.1061
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 4-Methoxybenzyl, methyl (thiazepine) 421.1 g/mol 4.97 421.1060
Target Compound (Oxazepine) 2-Methoxybenzamide, methyl (oxazepine) ~412.4 g/mol* N/A N/A N/A

Key Observations :

  • Heteroatom Effect : Replacing sulfur (thiazepine) with oxygen (oxazepine) alters electronic properties and binding affinity. Thiazepines generally exhibit higher metabolic stability due to sulfur’s lower electronegativity, whereas oxazepines may offer improved solubility .
  • Substituent Influence : The methoxy group in the target compound’s benzamide moiety may enhance CNS penetration compared to bulkier groups like 4-methoxyphenyl or benzyl in thiazepines .

Dibenzo[b,f][1,4]Oxazepine Derivatives

describes dibenzo[b,f][1,4]oxazepines with ethyl and aromatic acetamide substituents. For example:

Compound Name Substituents Yield (%) LCMS m/z [M+H]+ Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide Phenyl, ethyl (oxazepine) 48 403.2
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 4-Fluorophenyl, ethyl 83 421.1
Target Compound 2-Methoxybenzamide, methyl N/A ~412.4* N/A

Key Observations :

  • Substituent Position: The target compound’s methyl group at position 8 (vs.
  • Methoxy vs. Halogen : The methoxy group in the target compound may confer different electronic effects compared to halogenated analogs (e.g., 4-fluorophenyl in 8c), influencing both solubility and target engagement .

Trifluoromethyl-Substituted Analogs

details N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide , a close structural analog with a trifluoromethyl group instead of methoxy:

Property Trifluoromethyl Analog Target Compound
Molecular Formula C22H15F3N2O3 C22H18N2O4*
Monoisotopic Mass 412.1035 g/mol ~386.4 g/mol*
Substituent Effect Enhanced lipophilicity, metabolic stability Improved solubility, reduced toxicity

Key Observations :

  • The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, whereas the methoxy group in the target compound may enhance water solubility and reduce CYP450 interactions .

Biological Activity

2-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with significant potential in pharmacological applications. This compound features a unique dibenzo[b,f][1,4]oxazepine structure that is modified with methoxy and methyl groups, which may contribute to its biological activities. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O4C_{22}H_{18}N_{2}O_{4}, with a molecular weight of approximately 374.4 Da. The compound's structure includes a benzamide moiety linked to a dibenzo[b,f][1,4]oxazepine core, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Antitumor Activity : Several derivatives of dibenzo[b,f][1,4]oxazepines have shown promising antitumor effects. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) in vitro assays .
  • Antimicrobial Activity : The compound may also exhibit antimicrobial properties. Related compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways. This interaction could lead to the modulation of critical biological processes relevant to cancer treatment.

Antitumor Activity

A recent study evaluated the antiproliferative effects of various dibenzo[b,f][1,4]oxazepine derivatives. The results indicated that certain modifications in the structure significantly enhance their potency against cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AA5496.75 ± 0.19
Compound BMCF-73.1 ± 0.26
Compound CHCC8275.13 ± 0.97

These findings suggest that the structural characteristics of the compound influence its biological activity significantly .

Antimicrobial Testing

In antimicrobial studies, derivatives similar to this compound were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli32 μM

These results highlight the potential of this class of compounds in developing new antimicrobial agents .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Use of Pd/C-catalyzed hydrogenation for reducing nitro groups or forming key intermediates (e.g., benzamide derivatives) .
  • Amide bond formation : Activation of carboxylic acids (e.g., using methyl 3-(chlorocarbonyl)propanoate) under pyridine/CH₂Cl₂ conditions .
  • Protection/deprotection steps : Employing silylating agents like TIPSCl (triisopropylsilyl chloride) to protect reactive hydroxyl groups during synthesis .
  • Final cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core via intramolecular cyclization under controlled temperature and solvent conditions .

Key Considerations : Optimize reaction time and temperature to minimize side products. Validate intermediates via HPLC and NMR.

Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications in the benzamide and oxazepine moieties?

Answer:

  • Variable substituent libraries : Synthesize analogs with substitutions at the 2-methoxy position (e.g., halogenation, alkylation) and the 8-methyl group on the oxazepine ring .
  • Biological assays : Test analogs against target receptors (e.g., kinase or GPCR panels) using high-throughput screening (HTS) with dose-response curves (IC₅₀/EC₅₀ calculations) .
  • Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities and guide rational design .
  • Data validation : Cross-reference experimental IC₅₀ values with computational predictions to resolve discrepancies (e.g., steric clashes vs. observed activity) .

Example SAR Insight : Electron-withdrawing groups on the benzamide may enhance target binding, while bulkier substituents on the oxazepine could reduce solubility .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of the oxazepine ring (¹H/¹³C NMR) and monitor amide bond formation .
  • Mass spectrometry (HRMS) : Verify molecular weight and detect impurities (e.g., ESI-MS for polar intermediates) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the dibenzooxazepine core .
  • HPLC-PDA : Assess purity (>95%) and stability under storage conditions (e.g., acetonitrile/water gradients) .

Note : Use deuterated DMSO for NMR analysis due to the compound’s limited solubility in CDCl₃ .

Advanced: How should researchers address contradictions in biological activity data across different assay platforms?

Answer:

  • Assay validation : Compare results from orthogonal assays (e.g., cell-based vs. biochemical assays) to rule out false positives/negatives .
  • Buffer optimization : Test pH and ionic strength effects, as the oxazepine ring’s lactam group may protonate under acidic conditions, altering activity .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .
  • Theoretical alignment : Reconcile data with mechanistic hypotheses (e.g., off-target effects vs. pathway crosstalk) using pathway enrichment analysis .

Case Study : Inconsistent IC₅₀ values in kinase assays may arise from ATP concentration differences; use fixed [ATP] (e.g., 1 mM) for cross-platform consistency .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis of the oxazepine lactam .
  • Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., ring-opened byproducts) .

Advanced: How can researchers evaluate the environmental impact of this compound during disposal?

Answer:

  • Biodegradation studies : Use OECD 301F (manometric respirometry) to assess microbial degradation in wastewater .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (Chlorophyll-a inhibition) per OECD 202/201 guidelines .
  • Computational tools : Predict environmental persistence with EPI Suite™ (e.g., BioHCwin for biodegradability) .

Mitigation Strategy : Neutralize acidic/basic functional groups before disposal to reduce bioavailability .

Advanced: What theoretical frameworks guide the study of this compound’s mechanism of action?

Answer:

  • Ligand-receptor kinetics : Apply the two-state model to quantify binding kinetics (kₐₙ/kₒff) for reversible inhibitors .
  • Quantum mechanical (QM) calculations : Use Gaussian 16 to explore electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • Systems biology : Map interactions to pathways (e.g., Keap1-Nrf2-ARE) using KEGG or Reactome databases .

Example : If the compound activates Nrf2, validate via qPCR of downstream genes (e.g., NQO1, HO-1) and siRNA knockdown .

Basic: How can researchers troubleshoot low yields during the final cyclization step?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) for lactam formation .
  • Temperature gradients : Use microwave-assisted synthesis (100–150°C) to accelerate cyclization .
  • Byproduct analysis : Characterize side products via LC-MS to identify competing reactions (e.g., dimerization) .

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